molecular formula C8H14N2O2 B14392928 3-Butylpiperazine-2,5-dione CAS No. 90123-69-6

3-Butylpiperazine-2,5-dione

Cat. No.: B14392928
CAS No.: 90123-69-6
M. Wt: 170.21 g/mol
InChI Key: DSZKJRXALGGCAQ-UHFFFAOYSA-N
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Description

Classification and Significance of the Piperazine-2,5-dione Scaffold in Chemical Research

Piperazine-2,5-diones are cyclic dipeptides, typically formed from the condensation of two α-amino acids. nih.gov This core structure is a highly versatile and privileged scaffold in synthetic and medicinal chemistry. guidechem.comsmolecule.com Its significance stems from several key attributes:

Structural Rigidity: The cyclic nature imparts conformational rigidity, which is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. nih.gov

Stereochemical Diversity: The scaffold allows for the introduction of various substituents at up to four positions, enabling controlled stereochemical diversity. nih.govajpp.in

Synthetic Accessibility: DKPs can be readily synthesized from easily available amino acids through robust chemical methods. nih.govajpp.in

Improved Stability: Compared to their linear peptide counterparts, DKPs exhibit enhanced stability against enzymatic degradation by proteases. nih.govevitachem.com

These characteristics make the piperazine-2,5-dione moiety a valuable template for constructing structurally diverse heterocyclic systems and a frequent starting point in the development of new pharmaceutical agents. guidechem.com

Historical Perspectives on Diketopiperazine Chemistry and Early Research Directions

The study of diketopiperazines has a long history, foundational to many aspects of peptide chemistry. nih.govajpp.in The parent compound, piperazine-2,5-dione (glycine anhydride), was the first molecule containing a peptide bond to be characterized by X-ray crystallography in 1938. bldpharm.com Early research focused on their synthesis, often through the cyclization of dipeptides, and understanding their fundamental chemical properties and conformation. ajpp.inchemimpex.com The realization that this ring system was a common degradation product of polypeptides, particularly during thermal processing of food, also drove initial investigations. bldpharm.com The advent of combinatorial chemistry later revitalized interest in DKPs, as they were recognized as ideal scaffolds for creating large libraries of compounds for high-throughput screening. nih.govajpp.in

Prominence of the Piperazine-2,5-dione Moiety as a Bioactive Scaffold in Medicinal Chemistry Research

The piperazine-2,5-dione scaffold is a prominent feature in a vast number of biologically active natural products and synthetic compounds. smolecule.com Its privileged status in medicinal chemistry is due to the wide range of biological activities exhibited by its derivatives. evitachem.com These activities are diverse and include:

Anticancer properties nih.gov

Antimicrobial (antibacterial and antifungal) effects evitachem.comnih.gov

Antiviral activity evitachem.com

Neuroprotective effects evitachem.comnih.gov

Immunosuppressive activity chemondis.com

The biological function is highly dependent on the nature and stereochemistry of the substituents on the DKP ring. nih.gov For instance, derivatives like phenylahistin (B1241939) and its analogue plinabulin (B1683793) are known for their potent antimicrotubule activity in cancer therapy. nih.gov The versatility of the DKP core allows medicinal chemists to modify its structure to optimize pharmacokinetic properties and target a wide array of biological receptors and enzymes. nih.gov

Natural Occurrence of Piperazine-2,5-dione Analogues and Investigation of Biosynthetic Origins

Piperazine-2,5-dione analogues are ubiquitous in nature, synthesized by a wide array of organisms including bacteria, fungi, marine microorganisms, and even mammals. They are frequently isolated from fermentation broths and are embedded within more complex natural product architectures. bldpharm.com For example, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, a compound structurally related to 3-butylpiperazine-2,5-dione, is produced by microorganisms like Streptomyces spp. and Lactobacillus plantarum. nih.gov

The biosynthesis of these compounds is of great interest. Two primary enzymatic pathways have been identified for the formation of the DKP scaffold:

Nonribosomal Peptide Synthetases (NRPSs): These large, multidomain enzymes have long been known to catalyze the formation of DKPs from two amino acid substrates.

Cyclodipeptide Synthases (CDPSs): A more recently discovered class of enzymes that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates to assemble the DKP ring.

These core structures are often further modified by "tailoring" enzymes, such as oxidoreductases, methyltransferases, and prenyltransferases, which decorate the DKP scaffold with various functional groups, leading to the vast structural diversity and wide range of biological activities observed in nature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90123-69-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-butylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-6-8(12)9-5-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11)

InChI Key

DSZKJRXALGGCAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NCC(=O)N1

Origin of Product

United States

Molecular Mechanisms and Biological Interactions of 3 Butylpiperazine 2,5 Dione Scaffolds

Investigation of Molecular Targets and Ligand-Binding Affinities

Research into piperazine-2,5-dione derivatives has identified specific molecular targets, primarily within the central nervous system. The butyl group, as part of a larger molecular structure, has been shown to be a key determinant in binding affinity for several important neurotransmitter receptors.

A series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated high affinity for serotonin (B10506) 5-HT1A receptors, with binding constants (Ki) in the nanomolar range. uj.edu.pl The specific substitution pattern on the phenylpiperazine moiety was found to be crucial in modulating the affinity for the 5-HT1A receptor, the serotonin transporter (SERT), and dopamine (B1211576) D2 receptors. uj.edu.pl For instance, substitution at the ortho-position of the phenylpiperazine ring was favorable for 5-HT1A binding, while para-position substitution enhanced affinity for SERT. uj.edu.pl One derivative, a 2,3-dichloro-phenylpiperazine compound, was identified as a multi-receptor ligand with high affinity for 5-HT1A, SERT, and D2 receptors. uj.edu.pl

Beyond the serotonergic and dopaminergic systems, other piperazine-2,5-dione analogs have been identified as ligands for different receptors. For example, 3-(aminomethyl)piperazine-2,5-dione (B15362368) has been recognized as a novel inhibitor of the NMDA receptor glycine (B1666218) site. ucsd.edu The piperazine (B1678402) moiety, in general, is a common feature in compounds that interact with various neurotransmitter receptors. cymitquimica.com

Compound DerivativeTarget ReceptorBinding Affinity (Ki)
4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione series5-HT1A0.4 - 44 nM
Compound 4c (2,3-diCl-PhP derivative)5-HT1A1.6 nM
Compound 4c (2,3-diCl-PhP derivative)SERT183 nM
Compound 4c (2,3-diCl-PhP derivative)D264 nM

Data sourced from studies on 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. uj.edu.pl

Enzyme Inhibition and Modulation of Enzymatic Pathways by Piperazine-2,5-diones

The piperazine-2,5-dione scaffold is a versatile platform for the development of potent enzyme inhibitors that can modulate critical cellular pathways.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Piperazine derivatives have been successfully developed as kinase inhibitors. nih.govnih.gov Hybrid molecules incorporating a piperazine moiety with a benzofuran (B130515) scaffold have yielded potent type II inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Some of these compounds exhibited inhibitory concentrations (IC50) more potent than the reference standard, staurosporine. nih.gov For example, a thiosemicarbazide (B42300) derivative showed an IC50 value of 40.91 nM against CDK2. nih.gov

Furthermore, natural product modifications incorporating a piperazine ring have led to compounds with significant kinase inhibitory activity. A derivative of glycyrrhetic acid containing a piperazine linker demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase, with an IC50 value of 0.35 µM. nih.gov

Compound ClassTarget KinaseInhibitory Concentration (IC50)
Benzofuran-piperazine hybrid (9h)CDK240.91 nM
Benzofuran-piperazine hybrid (11d)CDK241.70 nM
Benzofuran-piperazine hybrid (11e)CDK246.88 nM
Benzofuran-piperazine hybrid (13c)CDK252.63 nM
Glycyrrhetic acid-piperazine derivative (41)VEGFR20.35 µM

Data sourced from studies on various piperazine derivatives. nih.govnih.gov

Piperazine-2,5-dione derivatives can modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cell fate. Certain 1,4-disubstituted piperazine-2,5-diones have been shown to exert antioxidant effects by activating the IL-6/Nrf2 loop pathway, which helps protect cells from oxidative injury. nih.gov

The transforming growth factor-beta (TGF-β) pathway, which is implicated in cancer and fibrotic conditions, is another target for this class of compounds. Specific piperazine-2,5-diones have been developed as inhibitors of TGF-β signaling. google.com Moreover, the piperazine-2,5-dione framework can be utilized in drug delivery systems. For instance, they can be incorporated into lipid nanoparticles for the delivery of RNA, which can then interfere with the expression of specific genes, thereby modulating cellular pathways. google.com

Malic enzymes (MEs) are metabolic enzymes that play a crucial role in providing NADPH for biosynthesis and maintaining redox balance, making them attractive targets in cancer therapy. jsmcentral.orggoogle.com The cytosolic isoform, malic enzyme 1 (ME1), is particularly important for producing NADPH in the cytoplasm. jsmcentral.orggoogle.com

Fragment-based virtual screening has identified the piperazine-1-pyrrolidine-2,5-dione scaffold as a promising motif for targeting the NADP binding site of malic enzyme. nih.gov A focused library of compounds based on this scaffold was synthesized, and several demonstrated sub-micromolar inhibitory activity against ME. nih.gov One potent inhibitor of ME1, derived from a more complex scaffold but still within the broader class, was reported to have an IC50 of 0.15 μM. medchemexpress.com Inhibition of ME1 can disrupt cancer cell metabolism and hinder cell growth. jsmcentral.org

Interaction with Biological Macromolecules, such as DNA and Specific Receptors

The biological effects of piperazine-2,5-diones are often mediated by direct interactions with macromolecules, including nucleic acids and proteins.

As detailed in section 3.1, these compounds can bind with high affinity to specific neurotransmitter receptors, such as serotonin (5-HT1A), dopamine (D2), and NMDA receptors, thereby modulating their activity. uj.edu.plucsd.edu

In addition to receptor binding, some piperazine-2,5-dione derivatives can interact directly with DNA. The parent compound, piperazinedione, isolated from the bacterium Streptomyces griseoluteus, has been shown to function as an antineoplastic agent by alkylating DNA at the N-7 position of guanine, which consequently inhibits DNA replication and arrests the cell cycle. nih.gov Other complex derivatives, such as tryptamine-piperazine-2,5-dione conjugates, have also demonstrated strong binding to calf thymus DNA (CT-DNA), and some have been found to induce DNA damage in cancer cells. nih.govresearchgate.net

Elucidation of Mechanistic Pathways Underlying Observed Biological Effects

The diverse biological activities of piperazine-2,5-dione scaffolds stem from their ability to engage multiple mechanistic pathways.

The anticancer effects are a prominent example. These compounds can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases. nih.gov They can also halt the cell cycle by inhibiting key kinases like CDK2. nih.gov Another major anticancer mechanism involves the direct damage or inhibition of DNA replication through alkylation or binding, preventing cancer cells from proliferating. nih.govresearchgate.net Furthermore, by modulating critical signaling pathways such as the TGF-β and IL-6/Nrf2 pathways, these compounds can influence the tumor microenvironment and cell survival. nih.govgoogle.com

In the context of metabolic diseases and cancer, the inhibition of enzymes like malic enzyme 1 represents a distinct mechanistic pathway. nih.govmedchemexpress.com By blocking ME1, these compounds can deplete the cellular pool of NADPH, which is vital for the synthesis of macromolecules and for protecting cancer cells from oxidative stress, thereby inhibiting their growth. jsmcentral.org

The neurological effects of these compounds are primarily rooted in their interaction with specific G-protein coupled receptors and ion channels in the brain. By acting as high-affinity ligands for serotonin and dopamine receptors, they can modulate neurotransmission, which is the basis for their potential application in treating psychiatric and neurological disorders. uj.edu.pl

Induction of Apoptosis and Cell Cycle Progression Modulation

The piperazine-2,5-dione scaffold is a key feature in several compounds that exhibit anticancer activity by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle. nih.govmdpi.com

Studies on various derivatives show that these molecules can trigger apoptosis in cancer cell lines. For instance, certain 3,6-diunsaturated 2,5-diketopiperazine derivatives have been shown to induce a phenotype characteristic of apoptosis in cancer cells. mdpi.com In one study, a specific derivative, compound 11 ((Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione), was found to induce apoptosis in both A549 and HeLa cancer cells at a concentration of 1.0 μM. mdpi.com Similarly, another investigation using a coumarinyl chalcone (B49325) compound (2C ) demonstrated a significant, dose-dependent induction of apoptosis in various breast cancer cell lines, including MCF-7, MDA-MB-231, MDA-MB-436, and BT-20, after 72 hours of treatment. biorxiv.orgacs.org In MCF-7 cells, treatment with compound 2C at a concentration of 10 µM resulted in up to 91.38% of the cells undergoing apoptosis. biorxiv.orgacs.org

In addition to inducing apoptosis, these compounds can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt the proliferation of cancer cells. Compound 11 was observed to cause a significant blockage of cell cycle progression in the G2/M phase in both A549 and HeLa cells. mdpi.com Likewise, treatment with compound 2C resulted in a significant accumulation of breast cancer cells in the G1 and G2 phases of the cell cycle. biorxiv.org

CompoundCell LineEffectObservationReference
Compound 11A549, HeLaApoptosis Induction & Cell Cycle ArrestInduced apoptosis and blocked cell cycle in G2/M phase at 1.0 μM. mdpi.com
Compound 2CMCF-7 (Breast Cancer)Apoptosis InductionInduced apoptosis in up to 91.38% of cells at 10 μM. biorxiv.orgacs.org
Compound 2CBreast Cancer CellsCell Cycle ModulationCaused significant accumulation of cells in G1 and G2 phases. biorxiv.org

Regulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. frontiersin.org While essential for cell signaling and homeostasis at physiological concentrations, excessive ROS production leads to oxidative stress, a condition that can cause damage to DNA, proteins, and lipids, contributing to various diseases. frontiersin.orgprimescholars.com ROS can act as signaling molecules to regulate critical cellular processes, including the cell cycle and apoptosis. primescholars.com

The interplay between ROS and cellular health is complex. For example, ROS can promote cancer cell death through excessive oxidative damage, but they can also be involved in pro-oncogenic signaling pathways. frontiersin.org Endogenously generated nitric oxide (NO) can act as a ROS scavenger, protecting tumor spheroids from ROS-induced apoptosis. nih.gov The regulation of enzymes that produce NO, such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), can be mediated by ROS levels. nih.gov For instance, an elevation of ROS has been shown to upregulate eNOS expression while downregulating iNOS. nih.gov

Given that piperazine-2,5-dione derivatives exhibit a wide range of biological activities, including antioxidative properties, they have the potential to modulate cellular ROS levels. researchgate.netnih.gov Their interaction with cellular pathways could influence the balance between ROS production and elimination, thereby affecting ROS-dependent signaling and pathological processes.

Modulation of Specific Cellular Pathways (e.g., Nrf2/IL-6 Loop Pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates cellular defense against oxidative stress. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of various target genes. mdpi.comimrpress.com This action activates the transcription of numerous cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. mdpi.com

A significant interaction has been identified between the Nrf2 pathway and inflammatory signaling, particularly involving Interleukin-6 (IL-6), a cytokine with diverse roles in inflammation and the acute phase response. nih.gov Research has demonstrated that the promoter region of the IL-6 gene contains a functional ARE. nih.gov Nrf2 can bind to this ARE, leading to the potent activation of IL-6 gene transcription. nih.gov This establishes a direct link where Nrf2 activators can induce IL-6 expression, suggesting a role for IL-6 in the defense against oxidative stress and a function for Nrf2 in regulating inflammatory processes. nih.gov

The Nrf2 pathway can also interact with other key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway. There is evidence of crosstalk between Nrf2 and NF-κB, which together control the cellular response to stress and inflammation to maintain physiological balance. imrpress.com Given the established role of piperazine-2,5-dione scaffolds in modulating biological activities, it is plausible that derivatives like 3-butylpiperazine-2,5-dione could exert their effects by modulating the Nrf2 pathway, thereby influencing both antioxidant and inflammatory responses.

Studies on the Superior Resistance to Enzymatic Degradation of Cyclic Peptides Compared to Linear Counterparts

A significant advantage of cyclic peptides, such as those based on the piperazine-2,5-dione scaffold, over their linear peptide counterparts is their enhanced stability and resistance to enzymatic degradation. researchgate.netmusechem.com Linear peptides are often rapidly broken down by proteases in the body, which limits their bioavailability and therapeutic potential. researchgate.net

The superior resistance of cyclic peptides stems from their constrained and rigid conformation. lifetein.comwiley.com This structural rigidity makes it difficult for the peptide backbone to fit into the active sites of proteolytic enzymes like trypsin and chymotrypsin, which require their substrates to adopt a specific conformation for cleavage to occur. wiley.com By locking the peptide into a less favorable conformation for enzyme binding, cyclization effectively protects the amide bonds from enzymatic hydrolysis. wiley.combachem.com This increased stability leads to a longer half-life in biological systems, making cyclic peptides more robust candidates for therapeutic applications. researchgate.netlifetein.com In addition to improved stability, cyclization can confer other beneficial properties, such as enhanced binding affinity to targets and, in some cases, improved membrane permeability. lifetein.comwiley.com

PropertyCyclic Peptides (e.g., Piperazine-2,5-diones)Linear PeptidesReference
Enzymatic StabilityHigh resistance to degradationRapidly degraded by proteases researchgate.netmusechem.comwiley.com
ConformationRigid, constrained structureFlexible structure lifetein.comwiley.com
Binding AffinityOften higher and more specificGenerally lower researchgate.netlifetein.com
BioavailabilityGenerally improvedOften poor researchgate.net

Structure-Activity Relationship (SAR) Studies in Piperazine-2,5-dione Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a piperazine-2,5-dione derivative, relates to its biological activity. These studies involve systematically modifying parts of the molecule—the substituents, their positions, and their stereochemical orientation—and observing how these changes affect its efficacy.

Influence of Substituent Diversity and Positional Effects on Biological Activity

The biological activity of piperazine-2,5-dione derivatives is profoundly influenced by the diversity and positioning of substituents on the core ring. vulcanchem.comacs.org The rigid scaffold of the diketopiperazine core serves to present these substituents in specific spatial arrangements, which is critical for their interaction with biological targets like receptors or enzymes. vulcanchem.com

Numerous studies have demonstrated the critical role of these structural modifications:

Anticancer Activity: In a series of 3,6-diunsaturated 2,5-diketopiperazines, the nature of the substituents at the 3 and 6 positions was critical for anticancer activity. mdpi.com It was found that electron-rich groups like furan (B31954) and thiophene (B33073) conferred moderate to good activity, while electron-withdrawing groups were generally not favorable. mdpi.com Another study on tryptamine-piperazine-2,5-dione conjugates showed that the substituents on the phenyl ring of the aldehyde and on the benzyl (B1604629) group of the isocyanide played key roles in the compounds' inhibitory potency against pancreatic cancer cells. nih.gov For example, a bromo group at the para-position of the phenyl ring resulted in better potency than a chloro group at the same position. nih.gov

Antiviral Activity: In a study of tryptophan derivatives containing a 2,5-diketopiperazine moiety, the type and position of substituents on the benzene (B151609) ring had a significant effect on anti-tobacco mosaic virus (TMV) activity. mdpi.com A notable ortho-position effect was observed, where ortho-substituted derivatives showed significantly better activity than those substituted at the meta or para positions. mdpi.com For instance, with a methoxy (B1213986) substituent, the order of activity was ortho > para > meta. mdpi.com Conversely, strong electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃) were detrimental to the activity. mdpi.com

Antimicrotubule Activity: SAR studies of phenylahistin (B1241939) derivatives, which feature a didehydropiperazine-2,5-dione structure, led to the development of more potent antimicrotubule agents by modifying the phenyl group. Replacing the phenyl group with a 2,5-difluorophenyl or a benzophenone (B1666685) group resulted in derivatives that were 5 to 10 times more potent than the reference compound. acs.orgnih.gov

Derivative ClassSubstituent/Position ChangeEffect on Biological ActivityReference
Tryptophan-DKP DerivativesOrtho-substituted methoxy on benzene ringHigher anti-TMV activity compared to para or meta substitution. mdpi.com
Tryptophan-DKP DerivativesStrong electron-withdrawing groups (e.g., NO₂, CF₃)Detrimental to anti-TMV activity. mdpi.com
Phenylahistin DerivativesReplacement of phenyl with 2,5-difluorophenyl or benzophenone5 to 10-fold increase in antimicrotubule potency. acs.orgnih.gov
Tryptamine-DKP ConjugatesPara-bromo substituent on phenyl ringBetter potency against pancreatic cancer cells than para-chloro. nih.gov
3,6-diunsaturated 2,5-DKPsElectron-rich substituents (furan, thiophene) at C3/C6Moderate to good anticancer activity. mdpi.com

The Role of Stereochemistry in Determining Biological Activity

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical determinant of the biological activity of piperazine-2,5-dione derivatives. The chiral centers on the DKP ring (typically at the C3 and C6 positions) mean that the molecule can exist as different stereoisomers (enantiomers and diastereomers), and these isomers can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. wikipedia.org

The synthesis of piperazine-2,5-diones from DL-amino acid esters can result in a mixture of cis- and trans-diastereomers. rsc.org Studies have shown that the cis-isomer is often formed preferentially, which is attributed to the faster rate of cyclization of the pre-cis-dipeptide ester intermediate compared to the pre-trans-dipeptide ester. rsc.org This stereochemical outcome is significant because the spatial orientation of the side chains (either on the same side of the ring in the cis-isomer or on opposite sides in the trans-isomer) directly impacts how the molecule can bind to its target. wikipedia.org

The importance of stereochemistry is evident in comparative studies. For example, different isomers of the same DKP compound have been shown to have distinct cytotoxic and antibacterial profiles, underscoring that biological activity is highly dependent on the specific 3D structure. The (3S,6S) configuration of a DKP might exhibit potent biological activity, while its (3R,6R) enantiomer could be significantly less active or interact with different targets altogether. This chiral recognition highlights the necessity of controlling stereochemistry during the synthesis and design of new therapeutic agents based on the piperazine-2,5-dione scaffold. wikipedia.org

Computational and Spectroscopic Methodologies in 3 Butylpiperazine 2,5 Dione Research

Computational Chemistry Approaches for Design and Analysis

Computational chemistry provides powerful tools for the in-silico investigation of molecules like 3-Butylpiperazine-2,5-dione, enabling researchers to predict their behavior and design new compounds with desired properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking studies are instrumental in predicting their binding modes with various biological targets, such as enzymes and receptors. For instance, derivatives of piperazine-2,5-dione have been docked with anticancer target proteins like the human androgen receptor and epidermal growth factor receptor 2 (HER2), revealing potential interactions through hydrogen bonds. uobasrah.edu.iq Similarly, docking studies with penicillin-binding proteins have shown good correlation with the observed inhibitory activity of synthesized piperazine-2,5-dione compounds. These studies help in understanding the structure-activity relationships and guide the design of more potent analogs. The binding energy calculated from these simulations provides an estimate of the affinity of the compound for the target protein. researchgate.net For example, in a study on 2,5-diketopiperazine derivatives as potential anti-influenza agents, molecular docking was used to investigate interactions with the binding pocket of neuraminidase from the H5N2 virus. nih.gov

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. In this approach, small molecular fragments are screened for their ability to bind to a biological target. Computational methods play a key role in this process through the design of virtual fragment libraries and subsequent virtual screening. For derivatives of piperazine-2,5-dione, fragment-based virtual library design can be employed to explore a vast chemical space and identify promising scaffolds. For example, a study on piperazine-1-pyrrolidine-2,5-dione, a related scaffold, utilized fragment-based virtual library design and virtual screening against a malic enzyme homology model to identify novel inhibitors. nih.gov This methodology allows for the efficient identification of diverse molecular frameworks that can be further optimized into potent drug candidates.

When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to construct a model based on the known structure of a related homologous protein. This modeled protein structure can then be used for molecular docking studies to predict how ligands like this compound might interact with it. The use of homology models is particularly valuable in the early stages of drug discovery where experimental structures are often unavailable. For instance, a homology model of the malic enzyme was used to conduct virtual screening of a piperazine-1-pyrrolidine-2,5-dione based library, leading to the discovery of sub-micromolar inhibitors. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are employed to optimize the molecular geometry of piperazine (B1678402) derivatives and to study their electronic and vibrational characteristics. These calculations can provide insights into the molecule's reactivity, including the identification of electrophilic and nucleophilic sites through the analysis of the molecular electrostatic potential. By examining the frontier molecular orbitals (HOMO and LUMO), researchers can understand the electronic exchange and transfer reactions. researchgate.net Such studies are crucial for predicting the chemical behavior of this compound and for designing derivatives with altered reactivity.

Spectroscopic Characterization Techniques for Structural Elucidation of Piperazine-2,5-diones

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. For piperazine-2,5-dione derivatives, a combination of methods is typically used to confirm their chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.govcsu.edu.aulew.ro The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum help to identify the different types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of unique carbon environments. For piperazine-2,5-dione derivatives, characteristic signals for the amide carbonyls and the protons and carbons of the piperazine ring and its substituents are observed. nih.govlew.ro

Two-Dimensional (2D) NMR Techniques:

HMQC (Heteronuclear Single Quantum Coherence): The HMQC experiment is used to determine one-bond correlations between protons and carbons. libretexts.orgcolumbia.edu It provides a spectrum with the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other, where cross-peaks indicate which proton is directly attached to which carbon. libretexts.orgcolumbia.edu This is particularly useful for assigning the carbon signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in the characterization of synthetic compounds like this compound. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to three or four decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.gov

For this compound (C₈H₁₄N₂O₂), the theoretical monoisotopic mass can be calculated with high precision. When a synthesized sample is analyzed via HRMS, the experimentally measured mass is compared to the theoretical value. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, effectively ruling out other potential formulas that might have the same nominal mass. This capability is crucial for confirming the identity of the target compound and ensuring that it is not an isobaric impurity. The high resolving power of HRMS also helps to visually clean up the mass spectrum by separating the analyte signal from background interferences. nih.gov

Table 1: Example HRMS Data for Molecular Formula Confirmation of this compound
ParameterValue
Molecular FormulaC₈H₁₄N₂O₂
Ion Adduct[M+H]⁺
Theoretical m/z171.11280
Measured m/z171.11295
Mass Difference (ppm)0.88

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. In the study of piperazine-2,5-dione derivatives, X-ray crystallography has been used to confirm the stereochemical outcomes of synthetic reactions, such as identifying whether a cis or trans isomer is formed. chemrxiv.orgresearchgate.netsciprofiles.com

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the six-membered diketopiperazine ring. The piperazine-2,5-dione scaffold can adopt various conformations, such as a planar, boat, or twisted-boat shape, depending on the nature and orientation of its substituents. chemrxiv.org The analysis would also precisely define the orientation of the butyl group relative to the ring, confirming its attachment point at the C3 position and its spatial disposition. This structural information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the amide N-H groups, and for computational modeling studies. researchgate.net

Table 2: Representative Crystallographic Data Parameters for a Piperazine-2,5-dione Derivative
ParameterDescriptionExample Value
Crystal SystemDescribes the symmetry of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
Unit Cell DimensionsLengths of the unit cell axes (a, b, c) and angles between them (α, β, γ).a = 6.1 Å, b = 25.9 Å, c = 12.5 Å, β = 93.1°
Volume (V)The volume of the unit cell.2015 ų
ZThe number of molecules per unit cell.8

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to wavelengths between approximately 200 and 800 nm. msu.edulibretexts.org This absorption of energy promotes electrons from a lower energy ground state (typically a bonding or non-bonding orbital) to a higher energy excited state (an anti-bonding orbital). msu.edu Consequently, UV-Vis spectroscopy is also referred to as "electronic spectroscopy". msu.edu

In this compound, the primary chromophores—parts of the molecule responsible for light absorption—are the two amide groups (N-C=O) within the ring. These groups can undergo a low-energy n → π* transition, where a non-bonding electron (n) from an oxygen atom is excited into an anti-bonding pi orbital (π*) of the carbonyl group. These transitions for simple, non-conjugated amides typically result in weak absorption bands in the UV region, around 210-220 nm. The spectrum of this compound is expected to be relatively simple, as it lacks an extended system of conjugated pi bonds, which would shift the absorption maximum (λmax) to longer wavelengths. libretexts.orgyoutube.com The position and intensity of the absorption bands provide insight into the electronic structure of the molecule's functional groups.

Table 3: Typical Electronic Transitions for Chromophores in this compound
ChromophoreTransitionTypical λmax (nm)Molar Absorptivity (ε)
Amide (C=O)n → π~210 - 220Weak (~100 L mol⁻¹ cm⁻¹)
Amide (C=O)π → π<200Strong

Methodological Considerations for Resolving Contradictions in Reported Bioactivity Data

Contradictory bioactivity data for a class of compounds, including derivatives of the privileged piperazine-2,5-dione scaffold, can arise from methodological variations across different research studies. chemrxiv.org Addressing these discrepancies requires a commitment to rigorous and standardized experimental practices.

Standardization of Assay Conditions in Biological Evaluations

The biological activity of a compound can appear to vary significantly depending on the specific conditions of the assay used for its evaluation. For instance, in anticancer screening, factors such as the choice of cancer cell line, cell density, duration of compound exposure (e.g., 24 vs. 48 hours), and the type of viability assay (e.g., MTT vs. ATP-based) can all influence the observed outcome. nih.gov A compound like this compound might show potent activity against one pancreatic cancer cell line but be inactive against another due to differences in their genetic makeup and signaling pathways. nih.gov To resolve such contradictions, it is essential that researchers fully report all experimental parameters. The adoption of standardized protocols and the use of reference compounds allow for more direct and meaningful comparisons of data generated in different laboratories, leading to a more consistent understanding of a compound's true biological profile.

Rigorous Dose-Response Curve Analysis for Efficacy Assessment

Assessing the bioactivity of a compound at a single concentration provides limited and potentially misleading information. A comprehensive evaluation requires the generation of a full dose-response curve, where the biological effect is measured across a wide range of compound concentrations. sigmaaldrich.commsdmanuals.com This allows for the determination of key pharmacological parameters, including potency (EC₅₀ or IC₅₀, the concentration at which 50% of the maximal effect is observed) and efficacy (the maximal response a compound can elicit). msdmanuals.com Contradictions in reported data can arise if different studies use narrow or non-overlapping concentration ranges, or if different curve-fitting models are applied to the data. nih.gov A rigorous analysis involves using a sufficient number of data points over a broad, logarithmic concentration scale to accurately define the sigmoidal relationship between dose and response, ensuring that the calculated potency and efficacy values are robust and reliable. sigmaaldrich.com

Table 4: Example of a Dose-Response Data Set
Concentration (µM)% Inhibition (Measured)
0.012.5
0.18.1
148.7
1089.3
10098.2
Calculated IC₅₀: ~1.1 µM

Applications of 3 Butylpiperazine 2,5 Dione in Advanced Chemical Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-Butylpiperazine-2,5-dione and its structural analogs are valuable intermediates in organic synthesis, facilitating the construction of more complex molecular architectures. chemimpex.comsmolecule.com Their stability and defined reactivity profile make them suitable for a variety of chemical transformations, which can streamline synthetic pathways and improve yields in multi-step reactions. chemimpex.com The piperazine-2,5-dione ring system can be challenging to work with due to lower reactivity compared to simpler carbonyl compounds, but organocatalytic methods have been developed to enable its coupling with other molecules, such as indoles, to form intricate alkaloid-like structures. nih.gov For instance, the direct coupling of carboxylated piperazine-2,5-diones with gramine (B1672134) can be achieved to construct the indole (B1671886)–diketopiperazine bridge, a key feature in many biologically active natural products. nih.gov

The synthesis of various substituted piperazine-2,5-diones often begins with enantiopure N-protected amino acids, allowing for the creation of optically pure products. ulaval.ca This stereochemical control is crucial for producing complex target molecules with specific biological functions.

Table 1: Examples of Complex Syntheses Involving Piperazine-2,5-dione Intermediates

Precursor/Intermediate Reagents/Conditions Product Type/Significance
Carboxylated piperazine-2,5-dione & Gramine Quinine (as Lewis base), Acetonitrile (reflux) Indole-diketopiperazine bridged compounds nih.gov
(3S)-3-methylpiperazine-2,5-dione LHDMS, Methyl iodide (3S,6S)-3,6-dimethyl derivative with 98% diastereomeric excess researchgate.net
N,N′-disubstituted piperazine-2,5-diones Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) 1,4- and 1,5-amino alcohols researchgate.net

Utilization as a Building Block for Diverse Pharmaceutical Agents

The piperazine-2,5-dione scaffold is a cornerstone in drug discovery, and this compound serves as a key building block for a variety of pharmaceutical agents. nih.gov Its structural features allow for modifications that can tune pharmacological properties, making it an attractive starting point for drug design. chemimpex.com This framework is present in compounds explored for treating neurological disorders and has been incorporated into potential anticancer and antimicrobial agents. nih.govchemimpex.com

Derivatives of piperazine-2,5-dione exhibit a wide range of biological activities, including antiviral, antioxidative, and anticancer properties. nih.gov For example, compounds like Phenylahistin (B1241939) and its derivative Plinabulin (B1683793), which contain the piperazine-2,5-dione ring, have been investigated as anticancer agents. nih.gov The butyl group on the 3-position can enhance lipophilicity, which influences the compound's solubility, metabolic stability, and ability to cross biological membranes, key factors in drug efficacy.

Catalytic Applications in Specific Industrial Processes

Cyclic dipeptides (CDPs), the class of compounds to which this compound belongs, have emerged as effective organocatalysts in several important chemical transformations. ulaval.ca They are particularly noted for their use in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. ulaval.catandfonline.com

Table 2: Catalytic Reactions Promoted by Cyclic Dipeptides (Piperazine-2,5-diones)

Reaction Type Catalyst Example Substrate Example Key Outcome
Asymmetric Epoxidation cyclo(Leu-Leu) trans-Chalcone Formation of chiral epoxide with up to 70% ee ulaval.ca
Asymmetric Hydrocyanation cyclo[(S)-phenylalanyl-(S)-histidyl] Benzaldehyde High optical and preparative yields of cyanohydrins publish.csiro.auacs.orgrsc.org

The catalytic activity of cyclic dipeptides stems from their well-defined, rigid structure which features hydrogen bond donors and acceptors in specific orientations. ulaval.ca This arrangement allows the CDP to act as a chiral scaffold, binding to substrates in a way that directs an incoming reagent to one face of the molecule, thereby inducing stereoselectivity. researchgate.net In the asymmetric hydrocyanation of aldehydes, for example, the cyclic dipeptide cyclo[(S)-phenylalanyl-(S)-histidyl] has proven to be a highly effective catalyst. publish.csiro.au Similarly, other CDPs have been used to catalyze the enantioselective Strecker synthesis, affording arylglycines in high enantiomeric excess. nih.gov The specific side chains on the dipeptide ring are crucial; studies have shown that β-substitutions on the side chains, such as the difference between an isobutyl and a sec-butyl group, can significantly impact the formation of the catalytic complex and the resulting enantioselectivity. ulaval.ca

A particularly innovative application of insoluble CDPs is in supramolecular catalysis at the interface between water and an organic solvent. ulaval.caresearchgate.nettandfonline.com In this system, the CDP catalyst resides at the interface and templates a supramolecular assembly involving the reactants. tandfonline.comfigshare.com This biomimetic approach has been successfully applied to the asymmetric epoxidation of compounds like trans-chalcone. ulaval.caresearchgate.net The CDP organizes itself, the substrate, and the oxidant at the interface, creating a defined chiral environment for the reaction to occur. researchgate.net Researchers have hypothesized that incorporating crown ethers onto the CDP scaffold could further enhance reaction rates and enantioselectivity by acting as supramolecular phase-transfer catalysts, binding cations at the interface. ulaval.ca

Ligand Design for Metal Complexation and Coordination Chemistry

Piperazine-based structures, including piperazine-2,5-diones, are effective ligands for the formation of metal complexes. researchgate.netresearchgate.net The nitrogen atoms within the piperazine (B1678402) ring can act as donor atoms, chelating to metal ions. biointerfaceresearch.com This ability makes them useful building blocks in coordination chemistry, where the resulting metal complexes can have applications in catalysis, materials science, and medicine. researchgate.netbiointerfaceresearch.com

For example, N,N'-chelating ligands based on a substituted piperazine backbone have been used to synthesize both monometallic and bimetallic aluminum complexes. researchgate.net These complexes, featuring the piperazine ligand in a chair conformation, were subsequently tested as potential catalysts for ring-opening polymerization reactions. researchgate.net The design of the ligand, including the substituents on the piperazine ring, dictates the geometry and electronic properties of the resulting metal complex, which in turn determines its function and reactivity. researchgate.netbiointerfaceresearch.com The field of coordination chemistry continuously explores how different ligands, including piperazine derivatives, can be used to create novel metal complexes with desired properties. rsc.orgscispace.com

Integration into Novel Delivery Systems as a Component for Synthesis

The unique physicochemical properties of piperazine-2,5-dione derivatives make them suitable for incorporation into advanced drug delivery systems. nih.gov These systems aim to improve the therapeutic efficacy and safety of drugs by controlling their release and targeting them to specific sites in the body. nih.govprimescholars.com

Derivatives of butyl-piperazine-2,5-dione have been used as components in the synthesis of lipid nanoparticles (LNPs), which are cutting-edge systems for delivering nucleic acid-based therapeutics like mRNA. scispace.com The lipophilicity imparted by the butyl group can aid in the formulation of these lipid-based carriers. In another approach, a piperazine-2,5-dione derivative was loaded into niosomes—vesicular carriers—that were then coated with chitosan. nih.gov This formulation was designed to enhance the delivery of the active compound for potential anticancer applications, demonstrating the versatility of the piperazine-2,5-dione scaffold in creating sophisticated delivery vehicles. nih.gov

Potential Applications in Material Science Research

The unique structural characteristics of piperazine-2,5-diones, also known as diketopiperazines, make them valuable scaffolds in material science. The presence of a butyl group in this compound enhances its lipophilicity, which can influence its properties and applications in this field. Research has explored its potential, particularly in polymer chemistry and the development of advanced biomaterials for drug delivery.

Polymer Chemistry

The rigid, cyclic structure of this compound and its derivatives makes them attractive as monomers for the synthesis of novel polymers. The incorporation of this piperazine derivative into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials. chemimpex.com While specific research focusing exclusively on the polymerization of this compound is limited, the broader class of piperazine-2,5-diones and related morpholine-2,5-diones are known to be used in the creation of poly(ester amide)s (PEAs). mdpi.com

These polymers are of significant interest in the biomedical field due to their potential biodegradability and biocompatibility. The synthesis of such polymers can be achieved through ring-opening polymerization of the diketopiperazine monomer. mdpi.com The butyl substituent on the piperazine ring would be expected to impart increased hydrophobicity to the resulting polymer, which could be advantageous for controlling degradation rates and for applications requiring interaction with non-polar environments.

Biomaterials and Drug Delivery Systems

A significant area of application for derivatives of this compound is in the field of biomaterials, specifically as components of lipid nanoparticles (LNPs) for the delivery of therapeutics like messenger RNA (mRNA). nih.gov The core piperazine-2,5-dione structure can be functionalized with lipid tails, creating ionizable lipids that are crucial for encapsulating and delivering nucleic acids.

One notable derivative is 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione , also known as cKK-E12 . nih.govresearchgate.net This lipidoid has been incorporated into LNPs for the delivery of mRNA in cancer immunotherapy research. nih.gov The piperazine-2,5-dione ring acts as a central scaffold, with butyl linkers connecting it to the functional lipid groups.

Further research has led to the development of modified versions to improve delivery efficacy. For instance, by replacing the lipid chains of cKK-E12 with alkenyl amino alcohols, the compound 3,6-bis(4-(bis((9Z,12Z)-2-hydroxyoctadeca-9,12-dien-1-yl)amino)butyl)piperazine-2,5-dione (OF-02) was created. nih.gov This modification, featuring increased unsaturation in the hydrophobic tails, was shown to enhance mRNA delivery. nih.gov These advanced derivatives highlight the utility of the this compound framework in creating sophisticated drug delivery vehicles. scispace.com The resistance of the piperazine-2,5-dione ring to enzymatic degradation compared to linear peptides is another key advantage, contributing to the stability of these delivery systems in biological environments. nih.gov

Research Findings in Material Science

Application Area Compound Derivative Key Research Finding Citation
Polymer Chemistry Piperazine-2,5-dione scaffoldIncorporation into polymer formulations can enhance mechanical properties and thermal stability. chemimpex.com
Biomaterials 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione (cKK-E12)Used as an ionizable lipidoid in Lipid Nanoparticles (LNPs) to deliver mRNA for cancer immunotherapy. nih.gov
Drug Delivery 3,6-bis(4-(bis((9Z,12Z)-2-hydroxyoctadeca-9,12-dien-1-yl)amino)butyl)piperazine-2,5-dione (OF-02)Enhanced mRNA delivery efficacy compared to its saturated analogue (cKK-E12) due to increased unsaturation in the lipid tails. nih.gov
Biomaterials Piperazine-2,5-dione derivativesShow superior resistance to enzymatic degradation compared to linear counterparts, enhancing stability for drug delivery applications. nih.gov

Stereochemical Investigations of 3 Butylpiperazine 2,5 Dione and Piperazine 2,5 Dione Systems

Formation of cis- and trans-Isomers in Self-Condensation Reactions of Amino Acid Esters

The self-condensation of amino acid esters is a common method for synthesizing 3,6-disubstituted piperazine-2,5-diones. When a racemic (DL) amino acid ester is used as the starting material, the resulting product is a mixture of cis- (a meso compound) and trans- (a racemic pair of enantiomers) isomers. rsc.orgrsc.org Research has shown that the formation of these isomers is not statistically random but is governed by reaction kinetics.

In the initial stages of the self-condensation reaction, the cis-isomer is preferentially formed. rsc.orgrsc.org This kinetic preference is attributed to the reaction proceeding through a dipeptide ester intermediate. The DL-amino acid ester first forms two diastereomeric dipeptide esters: L-L/D-D (pre-trans) and L-D/D-L (pre-cis). The pre-cis-dipeptide ester cyclizes more rapidly than the pre-trans-dipeptide ester, leading to the initial abundance of the cis-piperazine-2,5-dione. rsc.org As the reaction progresses, the ratio of cis to trans isomers gradually decreases, indicating that the system moves towards thermodynamic equilibrium. rsc.orgrsc.org The influence of reaction parameters on this isomeric ratio has been noted; factors such as temperature, reaction time, and the presence of a catalyst can significantly impact the final composition of cis and trans isomers. royalsocietypublishing.org

Table 1: Illustrative Example of Isomer Ratio Evolution in the Self-Condensation of a DL-Amino Acid Ester
Reaction Timecis:trans Isomer Ratio (Conceptual)Controlling Factor
Early Stage> 1 (e.g., 2:1)Kinetic Control (Faster cyclization of pre-cis-dipeptide ester) rsc.org
Intermediate Stage~ 1 (e.g., 1.2:1)Shift towards equilibrium rsc.org
Late Stage / Equilibrium≤ 1Thermodynamic Control

Influence of Steric Hindrance on Cyclization Stereoselectivity

Steric hindrance exerted by the amino acid side chains is a major factor influencing the stereoselectivity of piperazine-2,5-dione formation. rsc.org The size of the substituent at the alpha-carbon affects both the rate of the cyclization reaction and the relative stability of the transition states leading to the cis and trans products. uit.no

Table 2: Effect of Steric Hindrance on Piperazine-2,5-dione Formation
Substituent (R-group)Relative Steric BulkObserved Effect on ReactionReference
Methyl (from Alanine)LowRelatively faster reaction rate. uit.no
Isopropyl (from Valine)MediumDecreased rate of condensation compared to less bulky groups. bac-lac.gc.ca
Butyl (from Norleucine)Medium-HighDecreased rate of condensation. Influences cyclization stereoselectivity. bac-lac.gc.ca
tert-ButylHighSignificant steric effect on transition states, slowing the reaction. uit.no

Control of Chiral Purity and Enantiomeric Excess in Piperazine-2,5-dione Synthesis

Achieving high chiral purity and enantiomeric excess (e.e.) is paramount in the synthesis of pharmacologically active compounds. mdpi.comnih.gov The enantiomeric purity of a final product is directly affected by the enantioselectivity of the reaction and the enantiomeric excess of the starting materials and any chiral catalysts used. nih.gov

Several strategies are employed to control the stereochemistry during the synthesis of piperazine-2,5-diones:

Use of Enantiopure Starting Materials : The most straightforward method is to start with enantiomerically pure amino acids. For instance, the cyclization of a dipeptide precursor made from L-valine will yield (3S,6S)-3,6-diisopropylpiperazine-2,5-dione with retention of configuration and very high enantiomeric excess (>98% e.e.). This approach effectively translates the chirality of the starting material to the final product.

Chiral Catalysts : Asymmetric organocatalysis provides a powerful tool for controlling stereochemistry. Chiral catalysts, such as those derived from cinchona alkaloids, have been successfully used to catalyze reactions on the piperazine-2,5-dione scaffold, affording products with high enantioselectivity. core.ac.uk Optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the enantiomeric excess. core.ac.uk

Chiral Auxiliaries : Another "second-generation" method involves attaching a chiral auxiliary to an achiral substrate. du.ac.in The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed, yielding an enantiomerically enriched product. This strategy has been applied to the synthesis of chiral 3-alkylpiperazine-2,5-diones. du.ac.in

Table 3: Methods for Controlling Chiral Purity in Piperazine-2,5-dione Synthesis
MethodPrincipleExample / ResultReference
Enantiopure PrecursorsCyclization of a dipeptide from L-valine.Yields (3S,6S)-3,6-diisopropylpiperazine-2,5-dione with >98% e.e.
OrganocatalysisMichael addition to a triketopiperazine scaffold using a cinchona alkaloid-derived catalyst.Product obtained with 98:2 enantiomeric ratio (96% e.e.). core.ac.uk
Chiral AuxiliaryUse of a chiral auxiliary to direct alkylation on a piperazine-2,5-dione system.Product obtained with 99% e.e. after removal of the auxiliary. du.ac.in

Conformational Analysis of the Piperazine-2,5-dione Ring and its Derivatives

The six-membered piperazine-2,5-dione ring is not strictly planar and can adopt several conformations, the preference for which is dictated by the substitution pattern, solvent, and solid-state packing forces. nih.govevitachem.com The conformational flexibility of this scaffold is crucial as it determines how the side chains are presented in three-dimensional space, affecting interactions with biological targets. nih.gov

Common conformations include:

Planar/Near-Planar : In some derivatives, particularly when substituted with aromatic groups at the 3 and 6 positions, the central DKP ring adopts a planar or nearly planar conformation. evitachem.comchemrxiv.org

Boat and Skewed-Boat Conformations : The ring frequently adopts non-planar boat or twist-boat conformations to alleviate steric strain between substituents. For example, threo-1-acetyl-3-(α-bromobenzyl)-3-methoxypiperazine-2,5-dione exists in a nearly planar state in the solid phase but shows both planar and boat conformations in solution, depending on the solvent. evitachem.com Another derivative, 1-acetyl-4-[(1R,2S,5R)-3-menthyloxycarbonyl]piperazine-2,5-dione, was found to adopt a distinct skewed-boat conformation. evitachem.com

Table 4: Conformations of Various Piperazine-2,5-dione Derivatives
Derivative TypeObserved Conformation(s)Influencing FactorsReference
3,6-Diaryl-piperazine-2,5-dionePlanar or Near-PlanarAromatic substituents. chemrxiv.org
threo-1-acetyl-3-(α-bromobenzyl)-3-methoxypiperazine-2,5-dionePlanar (solid-state), Planar and Boat (solution)Physical state and solvent. evitachem.com
1-acetyl-4-[(1R,2S,5R)-3-menthyloxycarbonyl]piperazine-2,5-dioneSkewed-BoatSpecific bulky substituents. evitachem.com
Xylylene-linked bis-DKPs with small interacting side chains (e.g., -CH₂OH)"C"-shaped (Folded)Intermolecular hydrogen bonding overcomes steric repulsion. nih.govresearchgate.net
Xylylene-linked bis-DKPs with non-interacting bulky side chains"S"-shaped (Extended)Steric repulsion between side chains dominates. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in 3 Butylpiperazine 2,5 Dione Chemistry

Development of Novel and Efficient Synthetic Protocols

The synthesis of piperazine-2,5-dione derivatives is a well-established area, yet there remains a considerable demand for new, more efficient, and versatile approaches. uobasrah.edu.iq Traditional methods often involve the cyclization of linear dipeptides. worktribe.comnih.gov For instance, a common route to a related compound, (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione, involves the initial formation of a linear dipeptide from amino acid precursors, followed by an internal cyclization step. nih.gov Solid-state synthesis, by heating linear dipeptides, has also been explored, with cyclization temperatures dependent on the steric hindrance of the amino acid side chains. mdpi.com

Emerging paradigms in synthesis are moving towards multi-component reactions and catalyzed processes that offer higher yields and greater structural diversity from simple starting materials. The Ugi four-component reaction, for example, has been successfully employed to create complex piperazine-2,5-dione derivatives in high yields. uobasrah.edu.iqjsynthchem.comnih.gov This is often followed by a tandem or cascade reaction to form the final heterocyclic ring. uobasrah.edu.iqrsc.org For instance, a microwave-assisted, post-Ugi cascade reaction has been developed to synthesize tryptamine-piperazine-2,5-dione conjugates efficiently. nih.govrsc.org

Future efforts will likely focus on:

Stereoselective Synthesis: Developing methods that provide precise control over the stereochemistry at the substituted carbon atoms (C-3 and C-6), as the 3D structure is critical for biological activity. nih.gov Hydrogenation of bis(arylidene)piperazine-2,5-diones using specific catalysts has shown promise in selectively forming cis isomers. chemrxiv.org

Green Chemistry Approaches: Utilizing more environmentally benign catalysts and solvents. The use of trimethylsilyl (B98337) trifluoromethane (B1200692) sulfonate (TMSOTf) as a green catalyst has been reported for promoting tandem decarboxylation to form the piperazine-2,5-dione framework. uobasrah.edu.iq

Combinatorial Synthesis: Expanding the use of multi-component reactions and solid-phase synthesis to rapidly generate large libraries of 3-butylpiperazine-2,5-dione analogs with diverse functionalities for high-throughput screening. worktribe.comgoogle.com

Table 1: Comparison of Synthetic Methodologies for Piperazine-2,5-diones

Method Description Advantages Challenges Reference
Linear Dipeptide Cyclization A two-step process involving the formation of a linear dipeptide followed by intramolecular cyclization. Well-established, good for simple derivatives. Can require harsh conditions, potential for side reactions. nih.gov
Ugi Multi-Component Reaction A one-pot reaction combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. High efficiency, structural diversity, high yields. Often requires a subsequent cyclization step. uobasrah.edu.iqjsynthchem.com
Solid-State Synthesis Thermal cyclization of a linear dipeptide powder. Solvent-free, simple procedure. High temperatures required, dependent on substrate. mdpi.com
Catalytic Condensation Condensation of the piperazine-2,5-dione core with aldehydes. Can be controlled to form mono- or bis-substituted products. Symmetrical products are often favored. chemrxiv.orgmdpi.com

Discovery of New Biological Activities and Exploration of Untapped Therapeutic Applications

Piperazine-2,5-dione derivatives are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.netresearchgate.net While some simple derivatives have shown limited cytotoxicity, their scaffold is a key component of potent therapeutic agents. mdpi.comnih.gov For example, derivatives have been designed as anticancer agents targeting both A549 (lung cancer) and Hela (cervical cancer) cell lines, with some compounds showing IC50 values in the low micromolar range. mdpi.com Others have shown selective inhibitory activities against pancreatic cancer cell lines. rsc.org

The antimicrobial potential is also significant. Various derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. mdpi.commdpi.comscielo.br Structure-activity relationship (SAR) studies have revealed that substitutions on the core ring are critical for potency. For instance, the presence of alkyl substituents can enhance antibacterial activity. frontiersin.org

Future research will likely delve into:

Neurodegenerative Diseases: Given their ability to cross the blood-brain barrier, exploring the neuroprotective effects of this compound analogs is a promising avenue. mdpi.com

Immunomodulation and Inflammation: Investigating the anti-inflammatory potential by assessing the inhibition of pathways like NF-κB activation or the NLRP3 inflammasome is a key area of interest. mdpi.comcjnmcpu.com

Rare and Neglected Diseases: Screening against a wider range of pathogens and disease models could uncover entirely new therapeutic uses.

Table 2: Reported Biological Activities of Piperazine-2,5-dione Derivatives

Activity Target/Mechanism Example Compound Class Reference
Anticancer Tubulin depolymerization, Apoptosis induction, Cell cycle arrest (G2/M phase) Phenylahistin (B1241939), Plinabulin (B1683793), Diunsaturated 2,5-DKPs uobasrah.edu.iqresearchgate.netmdpi.com
Antimicrobial Membrane disruption, Inhibition of essential microbial processes Indole (B1671886) DKPs, Alkyl-substituted DKPs mdpi.comfrontiersin.org
Anti-inflammatory Inhibition of NF-κB activation, Attenuation of IL-1β secretion Diketopiperazines from Aspergillus sp. mdpi.comcjnmcpu.com
Antiviral Inhibition of influenza virus (H1N1, H5N2) Albonoursin derivatives mdpi.com
Enzyme Inhibition Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) DKP dimers from Aspergillus sp. mdpi.com

Advancements in Computational Design and High-Throughput Screening Methodologies

The integration of computational tools has revolutionized drug discovery, and the development of this compound analogs is no exception. Molecular docking, a key in silico technique, allows researchers to predict how these molecules might bind to specific protein targets, such as those involved in cancer or inflammation. uobasrah.edu.iqnih.gov For example, docking studies have been performed with piperazine-2,5-dione derivatives against various anticancer targets, including the androgen receptor and estrogen receptor alpha, to predict binding interactions. uobasrah.edu.iq

High-throughput screening (HTS) of compound libraries is another cornerstone of modern drug discovery. google.com By generating large, diverse libraries of piperazine-2,5-dione derivatives through combinatorial synthesis, researchers can rapidly test thousands of compounds for a desired biological activity. uobasrah.edu.iq

Emerging paradigms in this area include:

AI and Machine Learning: Using artificial intelligence to analyze screening data, predict the activity of virtual compounds, and guide the design of more potent and selective molecules.

Phenotypic Screening: Employing HTS methods that measure the effect of compounds on cell behavior and morphology, rather than just a single protein target, to discover novel mechanisms of action.

Integrated Platforms: Combining HTS with computational modeling to create a feedback loop where experimental results are used to refine and improve predictive models, accelerating the discovery process.

Deeper Exploration of Structure-Property-Activity Relationships

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For piperazine-2,5-diones, it is known that the nature and stereochemistry of the substituents at the C-3 and C-6 positions drastically influence their bioactivity. wikipedia.orgnih.gov For example, in antimicrobial derivatives, both the cationic and hydrophobic substituents play a crucial role in potency. nih.gov SAR studies have shown that for some indole diketopiperazines, alkyl substituents improve antibacterial activity, while N-substitution on the diketopiperazine ring can decrease it. frontiersin.org The length of an alkyl chain can also impact activity, with studies on related compounds suggesting that longer chains may alter the enhancement effect. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models to correlate chemical structure with activity. cjnmcpu.comccspublishing.org.cnresearchgate.net These models, such as Comparative Molecular Field Analysis (CoMFA), can help predict the activity of new compounds before they are synthesized. cjnmcpu.com

Future research will focus on:

Multi-parameter Optimization: Moving beyond just potency to simultaneously optimize for other drug-like properties such as solubility, metabolic stability, and membrane permeability. The butyl group, for instance, enhances lipophilicity, which influences these properties.

Dynamic SAR: Studying how the conformational flexibility of the piperazine-2,5-dione ring and its substituents affects receptor binding and activity.

Target-Specific SAR: Developing detailed SAR models for specific biological targets to guide the rational design of highly selective inhibitors.

Integration with Emerging Drug Delivery Platforms and Technologies

An active compound is only effective if it can reach its target in the body. The inherent properties of piperazine-2,5-diones, such as their structural rigidity and stability against enzymatic degradation, make them excellent candidates for integration into advanced drug delivery systems. mdpi.com

A particularly promising area is the use of diketopiperazines in self-assembling materials. worktribe.comresearchgate.net These molecules can spontaneously form nanostructures like microparticles, hydrogels, and nanoparticles under specific conditions. nih.govgoogle.comresearchgate.net These self-assembled structures can encapsulate therapeutic agents, from small molecules to large biologics like insulin (B600854) or nucleic acids, protecting them from degradation and facilitating their delivery. google.comgoogle.comgoogleapis.com For example, specific diketopiperazine derivatives can form microparticles that are stable at low pH but disintegrate at physiological pH, making them ideal for oral drug delivery. google.com

Future directions in drug delivery for this compound and its analogs include:

Stimuli-Responsive Systems: Designing delivery vehicles that release their cargo in response to specific triggers in the body, such as changes in pH or the presence of certain enzymes, which is particularly relevant for cancer therapy. whiterose.ac.uk

Targeted Nanoparticles: Functionalizing nanoparticles made from piperazine-2,5-dione derivatives with ligands that bind to receptors overexpressed on cancer cells, thereby achieving targeted drug delivery. uri.edu

Inhalable Formulations: Developing dry powder formulations based on diketopiperazine microparticles for pulmonary drug delivery, a non-invasive route of administration. google.comgoogle.com

Enhanced Permeation: Utilizing the properties of these compounds to act as chemical permeation enhancers for transdermal drug delivery. mdpi.com

Q & A

What are the optimized synthetic routes for 3-Butylpiperazine-2,5-dione, and how are stereochemical outcomes controlled?

Methodological Answer:
Synthesis of this compound derivatives typically involves cyclization of dipeptide precursors or multicomponent reactions (MCRs). For example, Ugi reactions with alkynyl inputs can yield piperazine-2,5-dione cores via intramolecular cyclization under NaH catalysis . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. In one protocol, benzyl or dimethoxybenzyl groups are used as protecting groups to direct regioselectivity, as seen in the synthesis of 3-benzyl derivatives (81–83% yield), with optical purity confirmed by CSP-HPLC and specific rotation measurements (e.g., α = 9.6° for 3m) . Key steps include:

  • Protection : Use of 2,4-dimethoxybenzyl or 4-fluorobenzyl groups to stabilize intermediates.
  • Cyclization : CH₂Cl₂/MeOH (20:1) solvent system for controlled Rf values (0.196–0.217).
  • Characterization : LC-MS (purity >98%), HRMS, and NMR (¹H/¹³C) to confirm regiochemistry .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., anticancer vs. antibacterial effects) often arise from structural variations, assay conditions, or target specificity. To address this:

  • Structural Analysis : Compare substituent effects. For instance, 3-benzyl derivatives from marine Penicillium spp. show moderate antimicrobial activity, while tryptamine conjugates exhibit anticancer effects via 5-HT receptor modulation .
  • Assay Validation : Use standardized cell lines (e.g., MCF-7 for cancer) and controls. In one study, tryptamine-piperazine-2,5-dione conjugates showed IC₅₀ values of 2.4–63 µM against kinase targets, highlighting assay-dependent variability .
  • Computational Modeling : Perform docking studies to correlate substituent orientation (e.g., indole or alkyl groups) with receptor binding affinity .

What advanced purification techniques ensure high enantiomeric excess (ee) for this compound derivatives?

Methodological Answer:
Enantiomeric purity is critical for bioactive applications. Key methods include:

  • Chiral Chromatography : CSP-HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers, as demonstrated by baseline separation (Rt = 8.2–12.5 min) for 3-benzyl analogs .
  • Crystallization-Induced Diastereomer Resolution : Use of chiral resolving agents (e.g., L-tartaric acid) to isolate (3R,6R)-configured derivatives with >95% ee .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry during cyclization .

How do researchers design experiments to evaluate the dual 5-HT1A/SERT affinity of this compound analogs?

Methodological Answer:
Dual affinity studies require:

  • Radioligand Binding Assays : Compete with [³H]-8-OH-DPAT (5-HT1A) and [³H]-citalopram (SERT) in transfected HEK293 cells. Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties show Ki values <100 nM for both targets .
  • Functional Assays : Measure cAMP inhibition (5-HT1A) and serotonin reuptake (SERT) in parallel. Structural modifications (e.g., indolylmethyl groups) enhance dual activity by balancing lipophilicity and hydrogen-bonding capacity .
  • SAR Analysis : Correlate substituent length (e.g., butyl vs. isopropyl) with binding entropy changes via isothermal titration calorimetry (ITC) .

What strategies mitigate challenges in synthesizing water-soluble this compound derivatives for in vivo studies?

Methodological Answer:
Poor solubility limits bioavailability. Solutions include:

  • Prodrug Design : Introduce phosphate or PEGylated groups at the N1 position, as seen in analogs with 10-fold solubility improvements .
  • Salt Formation : React with HCl or citric acid to form hydrohalides or citrate salts (e.g., 4-benzoylpiperidine HCl, solubility >50 mg/mL) .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion, achieving sustained release in pharmacokinetic studies (t½ > 8 hrs) .

How are computational methods integrated to predict the metabolic stability of this compound derivatives?

Methodological Answer:

  • In Silico ADMET Prediction : Tools like SwissADME predict CYP450 metabolism hotspots. For example, butyl chains at C3 reduce clearance by sterically shielding the diketopiperazine ring from oxidation .
  • Metabolite Identification : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Major metabolites often result from N-dealkylation or glucuronidation .
  • QSAR Models : Train models on datasets (e.g., ChEMBL) to correlate logP and polar surface area (PSA) with half-life (R² > 0.85) .

What analytical techniques resolve discrepancies in NMR assignments for this compound derivatives?

Methodological Answer:
Ambiguous NMR signals (e.g., overlapping CH₂ or NH peaks) are resolved via:

  • 2D NMR : HSQC and HMBC correlations differentiate C3/C6 methylenes. For example, 3-benzyl analogs show distinct ¹³C shifts at δ 45.2 (C3) vs. δ 48.7 (C6) .
  • Variable Temperature NMR : Heating to 50°C sharpens broad NH peaks in DMSO-d₆, confirming intramolecular H-bonding .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to simplify splitting patterns in ¹H-¹⁵N HMBC spectra .

How do researchers address batch-to-batch variability in the biological activity of this compound analogs?

Methodological Answer:

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and validate via triple quadrupole MS for trace impurities .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH). Butyl-substituted derivatives show superior stability (t90% > 6 months) compared to methyl analogs .
  • Bioactivity Normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to calibrate inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.